3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one
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Overview
Description
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxy group and a thiolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone derivatives with thiolane derivatives under controlled conditions. One common method involves the use of cyclohexenone as a starting material, which undergoes nucleophilic addition with a thiolane derivative in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For example, catalytic hydrogenation and oxidation reactions can be employed to achieve the desired structural modifications. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiolan group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and thiolan groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(thiophen-2-yl)chromen-4-one: Similar in structure but contains a chromen ring instead of a cyclohexenone ring.
2-Butyryl-3-hydroxy-5-thiocyclohexan-3-yl: Contains a butyryl group and a thiocyclohexane ring.
Cycloxydim: A herbicide with a similar thiolan group but different overall structure.
Uniqueness
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
65782-07-2 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2S/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h9,11H,1-6H2 |
InChI Key |
MEBKFLBMIJCNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=C(CCCC2=O)O |
Origin of Product |
United States |
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